Cas no 1083326-71-9 (N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide)
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-Cyclopropanesulfonamide
- N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]Cyclopropanesulfonamide
- N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide
- SCHEMBL789960
- A1-11114
- FT-0731370
- VRVLTKRJAJYXLT-UHFFFAOYSA-N
- MFCD12923394
- DTXSID10735795
- 1083326-71-9
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- W19142
- AKOS022173506
- CS-0061095
- 5-(Cyclopropanesulfonamido)-6-methoxypyridine-3-boronic acid pinacol ester
- AS-55695
- DA-47967
-
- MDL: MFCD12923394
- Inchi: 1S/C15H23BN2O5S/c1-14(2)15(3,4)23-16(22-14)10-8-12(13(21-5)17-9-10)18-24(19,20)11-6-7-11/h8-9,11,18H,6-7H2,1-5H3
- InChI Key: VRVLTKRJAJYXLT-UHFFFAOYSA-N
- SMILES: S(C1CC1)(NC1C(=NC=C(B2OC(C)(C)C(C)(C)O2)C=1)OC)(=O)=O
Computed Properties
- Exact Mass: 354.1420732g/mol
- Monoisotopic Mass: 354.1420732g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.1Ų
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 185400-1g |
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, 95% |
1083326-71-9 | 95% | 1g |
$826.00 | 2023-09-07 | |
| TRC | M268870-10mg |
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide |
1083326-71-9 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M268870-50mg |
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide |
1083326-71-9 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | M268870-100mg |
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide |
1083326-71-9 | 100mg |
$ 340.00 | 2022-06-02 | ||
| ChemScence | CS-0061095-100mg |
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol |
1083326-71-9 | 100mg |
$224.0 | 2022-04-28 | ||
| ChemScence | CS-0061095-250mg |
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol |
1083326-71-9 | 250mg |
$357.0 | 2022-04-28 | ||
| Alichem | A029190248-1g |
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide |
1083326-71-9 | 96% | 1g |
$499.95 | 2023-09-04 | |
| Chemenu | CM136141-1g |
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide |
1083326-71-9 | 95%+ | 1g |
$545 | 2023-03-07 | |
| eNovation Chemicals LLC | D770416-100mg |
N-(2-Methoxy-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonaMide |
1083326-71-9 | 95% | 100mg |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | D770416-250mg |
N-(2-Methoxy-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonaMide |
1083326-71-9 | 95% | 250mg |
$255 | 2024-06-07 |
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide Suppliers
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin-3-Yl)Cyclopropanesulfonamide: A Comprehensive Overview
N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin-3-Yl)Cyclopropanesulfonamide, commonly referred to by its CAS number 1083326-71-9, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a cyclopropane sulfonamide group and a boron-containing dioxaborolane moiety. The presence of these functional groups makes it a versatile molecule with applications ranging from drug discovery to advanced materials development.
The core structure of this compound features a pyridine ring substituted at positions 2 and 5 with methoxy and dioxaborolane groups, respectively. The cyclopropane sulfonamide group attached to the pyridine ring adds further complexity and functionality to the molecule. This combination of substituents not only enhances the compound's stability but also introduces unique electronic and steric properties that are highly desirable in many chemical reactions.
Recent studies have highlighted the importance of dioxaborolane-containing compounds in cross-coupling reactions, particularly in the context of Suzuki-Miyaura coupling. The presence of the dioxaborolane group in this compound makes it an ideal candidate for such reactions, enabling the formation of new carbon-carbon bonds under mild conditions. This property has significant implications for the synthesis of complex organic molecules, including those relevant to pharmaceuticals and agrochemicals.
The methoxy group attached to the pyridine ring plays a crucial role in modulating the electronic properties of the molecule. It acts as an electron-donating group, which can influence the reactivity of the adjacent functional groups. This modulation is particularly important in reactions involving nucleophilic aromatic substitution or electrophilic aromatic substitution, where the electron density on the aromatic ring is a critical factor.
The cyclopropane sulfonamide group is another key feature of this compound. Cyclopropane rings are known for their unique strain-induced reactivity, which can be harnessed in various chemical transformations. The sulfonamide group further enhances the stability and solubility of the molecule, making it suitable for use in polar solvents commonly employed in organic synthesis.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The construction of the pyridine ring can be achieved via nucleophilic aromatic substitution or through palladium-catalyzed coupling reactions. The introduction of the dioxaborolane group typically involves boronic acid intermediates or preformed dioxaborolanes that can be readily coupled to the pyridine ring under appropriate conditions.
The application of this compound extends beyond traditional organic synthesis. Its unique structure makes it a promising candidate for use in materials science, particularly in the development of advanced polymers and coatings. The combination of aromaticity and boron-containing functionalities could lead to materials with enhanced mechanical properties and thermal stability.
Recent advancements in computational chemistry have also provided valuable insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the dioxaborolane group significantly alters the electronic distribution on the pyridine ring, making it more susceptible to nucleophilic attack. This understanding has paved the way for more efficient synthetic strategies and has opened new avenues for its application in medicinal chemistry.
In conclusion, N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin-3-Yl)Cyclopropanesulfonamide (CAS No: 1083326-71-9) is a multifaceted compound with immense potential across various chemical disciplines. Its unique structure and functional groups make it a valuable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing modern chemistry.
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